(+/-)-Myristoylcarnitine chloride

Descripción general

Descripción

(+/-)-Myristoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. Myristoylcarnitine is formed by the esterification of myristic acid, a saturated fatty acid, with carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production in cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Myristoylcarnitine chloride typically involves the esterification of myristic acid with carnitine. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Myristoylcarnitine chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form myristoylcarnitine oxide.

Reduction: Reduction reactions can convert the ester group back to the alcohol form.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Myristoylcarnitine oxide.

Reduction: Myristoyl alcohol and carnitine.

Substitution: Various substituted carnitine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Metabolic Studies

(+/-)-Myristoylcarnitine chloride is extensively used to study lipid metabolism. It serves as a model compound for investigating the esterification processes and the role of fatty acids in cellular energy metabolism. Research indicates that long-chain acylcarnitines, including myristoylcarnitine, are implicated in metabolic disorders such as obesity and diabetes mellitus .

Cardiovascular Research

Studies have shown that long-chain acylcarnitines can influence cardiac function and cellular calcium dynamics. For instance, this compound has been linked to ischemia-reperfusion injury in cardiac tissues, where it affects calcium overload and mitochondrial function . Its role in modulating calcium signaling pathways makes it a candidate for therapeutic interventions in heart diseases.

Neurobiology

Research suggests that acylcarnitines may affect neuronal health and function. This compound has been studied for its potential neuroprotective effects and its involvement in neurodegenerative diseases . Its ability to cross the blood-brain barrier could make it a valuable compound for further exploration in neurological contexts.

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating metabolic disorders and cardiovascular diseases. Its mechanism of action involves enhancing mitochondrial fatty acid transport, which could be beneficial in conditions characterized by impaired fatty acid oxidation .

Case Studies

- Cardiac Myocyte Studies : Research has demonstrated that this compound can induce calcium overload in cardiac myocytes under specific conditions, leading to hypercontracture and cell death at high concentrations . This highlights its dual role as both a facilitator of energy metabolism and a potential contributor to cellular stress under pathological conditions.

- Diabetes Research : In diabetic models, alterations in plasma acylcarnitine profiles have been observed, indicating incomplete β-oxidation processes . Studies involving this compound have provided insights into how disruptions in fatty acid metabolism can contribute to insulin resistance and other metabolic complications.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggest that it may mitigate oxidative stress and enhance mitochondrial function in neuronal cells, presenting potential therapeutic avenues for neurodegenerative diseases .

Mecanismo De Acción

The primary mechanism of action of (+/-)-Myristoylcarnitine chloride involves the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the energy currency of the cell. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.

Comparación Con Compuestos Similares

(+/-)-Myristoylcarnitine chloride can be compared with other acylcarnitines such as:

Palmitoylcarnitine: Similar in function but derived from palmitic acid.

Stearoylcarnitine: Derived from stearic acid and has a longer carbon chain.

Acetylcarnitine: A shorter-chain acylcarnitine with different metabolic roles.

The uniqueness of this compound lies in its specific fatty acid chain length, which influences its transport efficiency and metabolic effects.

Actividad Biológica

(+/-)-Myristoylcarnitine chloride, also known as myristoylcarnitine, is an acylcarnitine derivative that plays a significant role in cellular metabolism, particularly in the transport of fatty acids into mitochondria for β-oxidation. This compound has garnered attention due to its implications in various metabolic disorders and its potential therapeutic applications.

Myristoylcarnitine is characterized by its hydrophobic nature and is classified as a fatty ester lipid molecule. It is not naturally occurring in the human body but can be found in individuals exposed to it or its derivatives. The molecular structure includes a myristic acid chain (C14) linked to carnitine, which facilitates fatty acid transport across mitochondrial membranes.

Biological Mechanisms

- Fatty Acid Transport : Myristoylcarnitine facilitates the transport of long-chain fatty acids into mitochondria, essential for energy production through β-oxidation. This process is critical for maintaining cellular energy homeostasis, especially during periods of increased energy demand.

- Calcium Homeostasis : Research indicates that myristoylcarnitine can influence intracellular calcium levels. Studies demonstrate that it can induce calcium overload in cardiac myocytes, potentially leading to cell death under certain conditions. For instance, at concentrations around 10 µM, myristoylcarnitine has been shown to trigger calcium release from the sarcoplasmic reticulum, impacting cardiac function and viability .

- Mitochondrial Function : Myristoylcarnitine has been implicated in mitochondrial dysfunction, particularly in ischemia-reperfusion injury models. It may contribute to the opening of the mitochondrial permeability transition pore (mPTP), which disrupts mitochondrial membrane potential and promotes cell death .

Study on Ischemia-Reperfusion Injury

A study focused on the effects of long-chain acylcarnitines, including myristoylcarnitine, demonstrated their role in exacerbating myocardial injury during ischemia-reperfusion events. The study found that these compounds could induce mPTP opening and lead to significant alterations in calcium homeostasis within cardiac myocytes .

Age-Related Metabolic Changes

Research has shown that plasma levels of acylcarnitines, including myristoylcarnitine, increase with age, suggesting a potential biomarker for aging-related metabolic changes. This study highlighted the importance of monitoring acylcarnitines as indicators of metabolic health and potential interventions in age-related diseases .

Data Table: Biological Activities of Myristoylcarnitine

| Activity | Mechanism | Concentration Range | Effect |

|---|---|---|---|

| Fatty Acid Transport | Facilitates mitochondrial uptake of fatty acids | Varies | Enhances β-oxidation |

| Calcium Overload | Induces calcium release from SR | 5-20 µM | Potentially leads to hypercontracture and death |

| Mitochondrial Dysfunction | Promotes mPTP opening | 10 µM | Disrupts mitochondrial membrane potential |

| Age-Related Metabolic Changes | Increases plasma acylcarnitines with age | N/A | Possible biomarker for metabolic health |

Propiedades

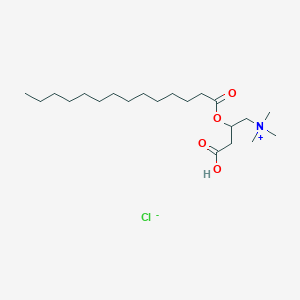

IUPAC Name |

(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-38-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.